molecular formula C20H17BrN2O B11123234 (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11123234
M. Wt: 381.3 g/mol
InChI Key: LYUKCOKFSVXPNE-UHFFFAOYSA-N
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Description

6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the bromination of 2-phenylquinoline followed by the introduction of the pyrrolidine-1-carbonyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the acylation of the brominated quinoline with pyrrolidine-1-carbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Acylation and Alkylation: The compound can be further functionalized through acylation and alkylation reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 6-methoxy-2-phenyl-4-(pyrrolidine-1-carbonyl)quinoline .

Scientific Research Applications

6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.

    6-Bromoquinoline: Lacks the phenyl and pyrrolidine-1-carbonyl groups.

    4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the bromine and phenyl groups.

Uniqueness

6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the pyrrolidine-1-carbonyl group contributes to its biological activity .

Properties

Molecular Formula

C20H17BrN2O

Molecular Weight

381.3 g/mol

IUPAC Name

(6-bromo-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H17BrN2O/c21-15-8-9-18-16(12-15)17(20(24)23-10-4-5-11-23)13-19(22-18)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

LYUKCOKFSVXPNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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